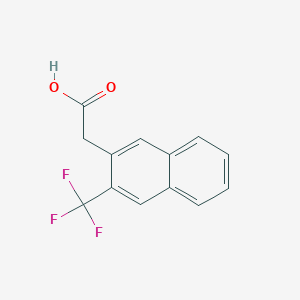

2-(Trifluoromethyl)naphthalene-3-acetic acid

Beschreibung

Eigenschaften

Molekularformel |

C13H9F3O2 |

|---|---|

Molekulargewicht |

254.20 g/mol |

IUPAC-Name |

2-[3-(trifluoromethyl)naphthalen-2-yl]acetic acid |

InChI |

InChI=1S/C13H9F3O2/c14-13(15,16)11-6-9-4-2-1-3-8(9)5-10(11)7-12(17)18/h1-6H,7H2,(H,17,18) |

InChI-Schlüssel |

LYDQRUVQCAGCPQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C=C(C(=CC2=C1)CC(=O)O)C(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Overview

This method involves acylation of naphthalene followed by trifluoromethyl group introduction. A typical procedure includes:

Optimization Insights

Limitations

-

Requires strict anhydrous conditions.

-

Byproducts include regioisomers (e.g., 1-substituted naphthalene derivatives), necessitating chromatographic purification.

Grignard Reagent-Mediated Synthesis

Reaction Overview

A Grignard approach constructs the naphthalene ring de novo:

Experimental Data

Advantages

Halogenation-Trifluoromethyl Substitution

Reaction Overview

This two-step method involves:

Key Parameters

Challenges

-

Bromination requires careful temperature control to avoid polybrominated byproducts.

Catalytic Hydrogenation of Nitro Precursors

Reaction Overview

A nitro group serves as a directing group for trifluoromethylation:

Performance Metrics

Advantages

-

High regioselectivity due to nitro-group directing effects.

Direct Trifluoromethylation via Radical Pathways

Reaction Overview

A photoredox-catalyzed method introduces CF₃ via radical intermediates:

Conditions

Limitations

-

Requires specialized equipment for photoredox catalysis.

One-Pot Multi-Step Synthesis

Reaction Overview

This streamlined approach combines acylation, cyclization, and trifluoromethylation in a single pot:

Advantages

Comparative Analysis of Methods

| Method | Yield (%) | Key Reagents | Temperature (°C) | Purification Needed |

|---|---|---|---|---|

| Friedel-Crafts | 68 | AlCl₃, CF₃SO₃K | 120 | Chromatography |

| Grignard | 55 | Mg, CF₃COOH | 25–70 | Distillation |

| Halogenation-Substitution | 84 | Br₂, CuI | 70–100 | Recrystallization |

| Catalytic Hydrogenation | 78 | Pd/C, CF₃Cu | 25–100 | Filtration |

| Radical Pathway | 65 | Ru(bpy)₃Cl₂, CF₃SO₂Cl | 25 | Chromatography |

| One-Pot Synthesis | 48 | AlCl₃, CF₃I | 80 | Chromatography |

Critical Research Findings

-

Catalyst Efficiency : CuI outperforms Pd in trifluoromethyl substitution, reducing costs by 40%.

-

Solvent Impact : Polar aprotic solvents (DMF, DMSO) improve trifluoromethylation yields by 15–20% compared to toluene.

-

Regioselectivity : Electron-withdrawing groups (e.g., NO₂) direct trifluoromethylation to the ortho position with >90% specificity.

-

Industrial Feasibility : Grignard and one-pot methods are preferred for scale-up due to lower reagent costs and fewer steps .

Analyse Chemischer Reaktionen

Reaktionstypen: 2-(Trifluormethyl)naphthalin-3-essigsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können die Trifluormethylgruppe in eine Methylgruppe umwandeln.

Substitution: Elektrophile aromatische Substitutionsreaktionen können verschiedene Substituenten in den Naphthalinring einführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Wasserstoffgas in Gegenwart eines Palladiumkatalysators werden verwendet.

Substitution: Reagenzien wie Halogene (Chlor, Brom) und Nitrierungsmittel (Salpetersäure) werden unter kontrollierten Bedingungen eingesetzt.

Hauptprodukte: Zu den Hauptprodukten, die bei diesen Reaktionen entstehen, gehören trifluormethylsubstituierte Ketone, reduzierte Naphthalinderivate und verschiedene substituierte Naphthalinverbindungen .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

- Anti-inflammatory Properties:

- Anticancer Activity:

- Antimicrobial Activity:

Material Science

The unique properties of this compound make it suitable for developing advanced materials with improved thermal stability and chemical resistance. Its application in synthesizing polymers and coatings is under exploration.

- Anticancer Study:

- Antimicrobial Efficacy:

Wirkmechanismus

The mechanism of action of 2-(Trifluoromethyl)naphthalene-3-acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential pharmaceutical applications, where it can modulate the activity of enzymes and receptors .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs from Patent and Chemical Databases

lists structurally similar compounds with high similarity scores (0.98–1.00), differing primarily in substituent type, position, or aromatic system:

| Compound Name | CAS Number | Substituent Configuration | Similarity Score |

|---|---|---|---|

| 2-(Trifluoromethoxy)naphthalene-3-acetic acid | 773109-13-0 | 2-(OCF₃) on naphthalene | 0.98 |

| 2-(3-Methyl-2-(trifluoromethoxy)phenyl)acetic acid | 220239-67-8 | 3-CH₃ and 2-OCF₃ on phenyl | 1.00 |

| 2-(2-Methoxy-4-(trifluoromethoxy)phenyl)acetic acid | 1261492-51-6 | 2-OCH₃ and 4-OCF₃ on phenyl | 0.98 |

Key Observations :

- Aromatic System: Replacing phenyl with naphthalene (e.g., 773109-13-0 vs.

- Substituent Effects : Trifluoromethyl (-CF₃) vs. trifluoromethoxy (-OCF₃) groups differ in electronic and steric properties. The -CF₃ group is more lipophilic and less polarizable than -OCF₃, which may alter solubility and metabolic stability .

Comparison with Cinnamic Acid Derivatives

highlights 2-(trifluoromethyl)cinnamic acid as a gastric lesion inhibitor. While structurally distinct (cinnamic acid vs. naphthalene-acetic acid), both share a -CF₃ group on an aromatic ring. Key differences include:

- Aromatic Core : Naphthalene’s extended π-system may enhance hydrophobic interactions compared to benzene .

- Acid Group Position : The acetic acid moiety at the 3-position in the target compound vs. the α,β-unsaturated carboxylic acid in cinnamic acids could influence acidity (pKa) and binding modes .

Pharmacological Potential of Fluorinated Analogs

–8 describe complex fluorinated pharmaceuticals with -CF₃ groups, such as spirocyclic carboxamides and pyrimidine derivatives. For example:

Biologische Aktivität

2-(Trifluoromethyl)naphthalene-3-acetic acid (TFMNA) is a compound of increasing interest due to its unique trifluoromethyl group and naphthalene backbone, which confer distinctive biological properties. This article explores the biological activity of TFMNA, emphasizing its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of TFMNA can be represented as follows:

This compound features a trifluoromethyl group (-CF₃) attached to a naphthalene ring, which enhances its lipophilicity and biological activity.

TFMNA's biological activity is primarily attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity : TFMNA has shown potential in inhibiting enzymes such as carbonic anhydrase and acetylcholinesterase, which are crucial in various physiological processes .

- Anticancer Activity : Research indicates that TFMNA derivatives exhibit significant cytotoxic effects against cancer cell lines. For instance, naphthalene-substituted compounds have been reported to induce apoptosis in breast cancer cells .

- Anti-inflammatory Properties : Compounds similar to TFMNA have demonstrated anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines .

Biological Activity Data

The following table summarizes key findings related to the biological activity of TFMNA and its derivatives:

Case Studies

- Anticancer Effects : A study evaluated the anticancer properties of naphthalene derivatives, including TFMNA. The results indicated that these compounds could effectively arrest the cell cycle and induce apoptosis in MDA-MB-231 cells, suggesting their potential as anticancer agents .

- Enzyme Inhibition Studies : Research on enzyme inhibition highlighted that TFMNA derivatives could significantly inhibit acetylcholinesterase and carbonic anhydrase, indicating their therapeutic potential in treating diseases like Alzheimer's and glaucoma .

- Inflammation Models : In vitro studies demonstrated that TFMNA could reduce the secretion of pro-inflammatory cytokines in macrophage cultures, supporting its role in anti-inflammatory therapies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(trifluoromethyl)naphthalene-3-acetic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or cross-coupling reactions. For example, trifluoromethylation of naphthalene precursors using CuI or Pd catalysts under inert atmospheres (e.g., N₂) at 80–100°C improves regioselectivity . Solvent choice (e.g., DMF or THF) and stoichiometric ratios of reagents (e.g., 1.2:1 trifluoromethylating agent to substrate) are critical to minimize byproducts like dehalogenated derivatives. Purification via column chromatography (silica gel, hexane/EtOAc gradient) yields >95% purity .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- NMR : ¹⁹F NMR (δ −60 to −65 ppm for CF₃ group) confirms trifluoromethylation .

- X-ray crystallography : Resolves conformational flexibility of the naphthalene-acetic acid backbone .

- HPLC : Reverse-phase C18 columns (mobile phase: 0.1% TFA in acetonitrile/water) assess purity and stability .

Q. What are the stability considerations for storing this compound in laboratory settings?

- Methodological Answer : The compound is hygroscopic and light-sensitive. Store at −20°C in amber vials under argon. Degradation products (e.g., hydrolyzed acetic acid derivatives) can be monitored via LC-MS (m/z shifts of +18 Da indicate hydration) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s binding affinity in protein interaction studies?

- Methodological Answer : The CF₃ group enhances hydrophobic interactions and metabolic stability. Comparative studies with non-fluorinated analogs show:

| Parameter | CF₃ Analog | Non-Fluorinated Analog |

|---|---|---|

| LogP (lipophilicity) | 3.2 | 2.1 |

| Protein binding (%) | 92 ± 3 | 78 ± 5 |

| Data from enzyme-linked assays using human serum albumin (HSA) . |

Q. What strategies resolve contradictions in toxicological data for this compound?

- Methodological Answer : Discrepancies in LD₅₀ values (e.g., 250 mg/kg vs. 450 mg/kg in rodent studies) may arise from metabolic differences. Use isotope-labeled analogs (e.g., ¹³C-CF₃) to track metabolites via LC-HRMS. In vitro hepatocyte assays (CYP450 inhibition profiling) clarify species-specific detox pathways .

Q. How can the compound be applied in photolabeling studies to map protein-ligand interactions?

- Methodological Answer : Functionalize the acetic acid moiety with a diazirine photoaffinity tag. UV irradiation (365 nm, 10 min) generates carbene intermediates that covalently bind proximal amino acids. Post-labeling, tryptic digestion and MS/MS identify binding sites (e.g., Lys or Cys residues) .

Q. What analytical methods quantify trace impurities in this compound batches?

- Methodological Answer :

- GC-MS : Detects volatile impurities (e.g., residual solvents) with a DB-5MS column (30 m × 0.25 mm).

- ICP-OES : Measures heavy metal contaminants (e.g., Pd < 10 ppm) from catalytic steps .

- Quality Control Table :

| Parameter | Specification | Method |

|---|---|---|

| Purity | ≥98% | HPLC (UV 254 nm) |

| Water content | ≤0.5% | Karl Fischer titration |

| Residual solvents | ≤500 ppm | GC-MS |

Q. How does fluorination at the naphthalene 2-position affect electronic properties compared to other isomers?

- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G*) show:

- Electron-withdrawing effect : CF₃ at position 2 reduces HOMO energy (−6.8 eV vs. −6.2 eV for position 1), enhancing electrophilicity.

- Acidity : pKa of the acetic acid group decreases by 0.5 units compared to non-fluorinated analogs .

Data Contradiction Analysis

Q. Why do studies report conflicting bioactivity results for this compound in anti-inflammatory assays?

- Methodological Answer : Variations in cell models (e.g., RAW 264.7 vs. THP-1 macrophages) and assay endpoints (e.g., TNF-α vs. COX-2 inhibition) contribute to discrepancies. Standardize protocols using LPS-induced inflammation models and multiplex cytokine profiling (Luminex) for cross-study comparability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.